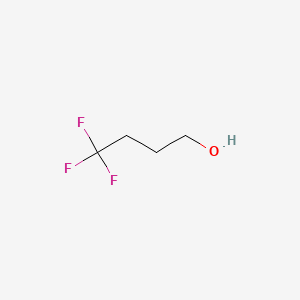

4,4,4-Trifluoro-1-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O/c5-4(6,7)2-1-3-8/h8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRFUGHXKNNIJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196714 | |

| Record name | 4,4,4-Trifluorobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-18-7 | |

| Record name | 4,4,4-Trifluoro-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluorobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4,4-Trifluorobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4,4-Trifluoro-1-butanol (CAS 461-18-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, offer a powerful tool for modulating the bioactivity and performance of molecules.[1] Within the arsenal of fluorinated building blocks, 4,4,4-Trifluoro-1-butanol stands out as a versatile and highly valuable intermediate. This guide, intended for chemists and researchers in the pharmaceutical and chemical industries, provides a comprehensive technical overview of this compound, encompassing its fundamental properties, synthesis, reactivity, applications, and safe handling.

Physicochemical Properties: A Foundation for Application

This compound, a colorless liquid, possesses a unique combination of properties stemming from the presence of the trifluoromethyl group. These characteristics are crucial for its application in synthesis and material science.

Table 1: Key Physicochemical Properties of this compound [2][3]

| Property | Value |

| CAS Number | 461-18-7 |

| Molecular Formula | C₄H₇F₃O |

| Molecular Weight | 128.09 g/mol |

| Appearance | Colorless liquid |

| Density | 1.193 g/cm³ at 25 °C |

| Boiling Point | 122-127 °C |

| Flash Point | 52 °C (125.6 °F) |

| Refractive Index | 1.3425 - 1.343 |

| Vapor Pressure | 6 mmHg at 25 °C |

The trifluoromethyl group significantly influences the molecule's polarity and hydrogen bonding capabilities. While the hydroxyl group can act as a hydrogen bond donor, the electron-withdrawing nature of the CF₃ group enhances the acidity of the hydroxyl proton compared to non-fluorinated butanol. This has implications for its reactivity and use as a solvent.

Synthesis of this compound: A Review of Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and limitations regarding starting materials, reaction conditions, and scalability.

Reduction of Trifluoro-substituted Carboxylic Acids and Esters

A common approach involves the reduction of 4,4,4-trifluorobutyric acid or its esters.[4] This method, while conceptually straightforward, often requires potent reducing agents like lithium aluminum hydride (LiAlH₄), which can be hazardous and challenging to handle on a large scale.[4][5] Alternative reducing systems, such as sodium borohydride in combination with a Lewis acid, have also been explored to mitigate these risks.[6]

Grignard and Organolithium Reactions

More recent and versatile methods utilize Grignard reagents or organolithium compounds. One patented method describes the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone, which is then reduced and deprotected to yield the final product.[4] This multi-step process offers flexibility in precursor design but requires careful control of reaction conditions.[4]

Another approach involves the preparation of a Grignard reagent from 2-bromoethanol (with a protected hydroxyl group) followed by a coupling reaction with a trifluoroethylating agent.[5]

Caption: Grignard-based synthesis of this compound.

One-Pot Synthesis from 3-Halogen-1,1,1-trifluoropropane

A one-pot method starting from 3-halogen-1,1,1-trifluoropropane has also been reported.[6] This process involves the formation of an organometallic intermediate (either Grignard or organolithium) which then reacts with dimethylformamide (DMF) to generate 4,4,4-trifluorobutanal. Subsequent reduction with a borohydride yields the desired alcohol.[6] This streamlined approach can be advantageous for large-scale production.

Experimental Protocol: A Representative Synthesis

The following is a generalized procedure based on a patented method for the synthesis of this compound:[7]

-

Protection of 3-Chloropropanol: To a solution of 3-chloropropanol and a catalytic amount of p-toluenesulfonic acid in dichloromethane, 3,4-dihydropyran is added. The reaction is stirred at room temperature. After completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield 2-(3-chloropropoxy)tetrahydro-2H-pyran.[7]

-

Trifluoromethylation: The protected chloropropane is then reacted with a trifluoromethyl source in the presence of a suitable catalyst in an anhydrous solvent under an inert atmosphere.[7]

-

Deprotection: The resulting 2-(4,4,4-trifluorobutoxy)tetrahydro-2H-pyran is dissolved in ethanol with a catalytic amount of pyridinium p-toluenesulfonate (PPTS) and heated to effect deprotection.[7]

-

Purification: The final product, this compound, is purified by distillation.[7] A yield of over 90% with a purity of >99% can be achieved.[7]

Chemical Reactivity and Applications

The utility of this compound lies in its role as a versatile building block for introducing the trifluorobutyl moiety into a wide range of molecules.

Key Reactions

-

Esterification: The primary alcohol functionality readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters.

-

Etherification: It can be converted to ethers through Williamson ether synthesis or other etherification protocols.

-

Oxidation: Oxidation of the primary alcohol can yield 4,4,4-trifluorobutanal or 4,4,4-trifluorobutyric acid, depending on the oxidizing agent and reaction conditions.

-

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., Cl, Br) using standard halogenating agents.

Caption: Key reactions of this compound.

Applications in Drug Development and Medicinal Chemistry

The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly enhance the pharmacological profile of a drug candidate. This compound serves as a key starting material for the synthesis of:

-

Enzyme Inhibitors: It is used in the synthesis of inhibitors for enzymes such as monoamine oxidase B and central nervous system lactones and lactams.[7]

-

Immuno-modulating Agents: The trifluorobutyl moiety has been incorporated into various immunomodulatory compounds.[4][7]

-

Antipsychotic Drugs: It is a building block for certain anti-schizophrenia medications.[7]

The introduction of the trifluorobutyl group can lead to improved metabolic stability by blocking sites of oxidative metabolism, and it can also enhance binding affinity to target proteins through favorable interactions.

Applications in Materials Science

Beyond pharmaceuticals, this compound finds applications in the development of advanced materials:

-

Liquid Crystals: It is used to synthesize biphenyl liquid crystal materials containing fluoroalkyl ethers, which are valued for their unique electro-optical properties.[7]

-

Polymers and Coatings: Incorporation of the trifluorobutyl group can enhance the thermal stability, chemical resistance, and durability of polymers and coatings.

-

Semiconductors: It serves as an intermediate in the synthesis of TCNQ (tetracyanoquinodimethane) derivatives, which are used in organic conductors.[7]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Table 2: Spectral Data for this compound

| Technique | Key Features |

| ¹H NMR | Characteristic multiplets for the three methylene groups and a triplet for the hydroxyl proton. The methylene group adjacent to the CF₃ group will show coupling to the fluorine atoms. |

| ¹³C NMR | Four distinct carbon signals, with the carbon of the CF₃ group appearing as a quartet due to C-F coupling. |

| ¹⁹F NMR | A single signal (a triplet) corresponding to the three equivalent fluorine atoms. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and strong C-F stretching bands typically in the 1000-1350 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) may be observed, along with characteristic fragmentation patterns. |

Safety, Handling, and Storage

This compound is a flammable liquid and requires careful handling to ensure safety in a laboratory or industrial setting.[2][8]

-

Hazards: It is classified as a flammable liquid.[2][8] It can cause skin and serious eye irritation and may cause respiratory irritation.[2][8] It is harmful if swallowed.[9]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Use only in a well-ventilated area, preferably in a fume hood.[8] Keep away from heat, sparks, open flames, and other ignition sources.[8] Use non-sparking tools and take precautionary measures against static discharge.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[8]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[8]

Conclusion

This compound is a pivotal fluorinated building block with broad applications in drug discovery, medicinal chemistry, and materials science. Its unique physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for researchers and scientists. A thorough understanding of its synthesis, handling, and reactivity is essential for its effective and safe utilization in the development of novel and improved chemical entities.

References

- Exploring this compound: Properties, Applic

- Synthesis and Application of this compound - ChemicalBook. (2022-11-03). (URL: )

- New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google P

- SAFETY D

- This compound, 97% | Fisher Scientific. (URL: )

- This compound 98 461-18-7 - Sigma-Aldrich. (URL: )

- CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google P

- This compound | 461-18-7 - ChemicalBook. (URL: )

- CN109369354B - Synthesis method of 4,4, 4-trifluorobutanol - Google P

- Safety D

- chemical label this compound. (URL: )

- The Role of 4-Fluoro-1-Butanol in Modern Chemical Synthesis. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | 461-18-7 [chemicalbook.com]

- 4. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]

- 5. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]

- 6. CN109369354B - A kind of synthetic method of 4,4,4-trifluorobutanol - Google Patents [patents.google.com]

- 7. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to the Physical Properties of 4,4,4-Trifluoro-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendancy of Fluorinated Building Blocks in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of contemporary drug discovery and materials science. The unique electronic properties of the trifluoromethyl group (CF3) can profoundly alter the physicochemical and biological characteristics of a parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity. 4,4,4-Trifluoro-1-butanol, a structurally simple yet functionally potent fluorinated alcohol, serves as a critical building block in the synthesis of a diverse array of more complex molecules. A thorough understanding of its fundamental physical properties is therefore paramount for its effective and safe utilization in research and development. This guide provides a comprehensive overview of these properties, grounded in experimental data and an exploration of the underlying chemical principles.

Core Physical Properties of this compound

A summary of the key physical properties of this compound is presented below, with comparative data for its non-fluorinated analog, 1-butanol, to highlight the impact of the trifluoromethyl group.

| Property | This compound | 1-Butanol |

| Molecular Formula | C4H7F3O[1][2][3] | C4H10O |

| Molecular Weight | 128.09 g/mol [2][3] | 74.12 g/mol |

| Appearance | Colorless liquid[1] | Colorless liquid |

| Density | 1.193 - 1.212 g/mL at 25 °C[1][2] | 0.810 g/cm³ at 20 °C |

| Boiling Point | 122 - 127 °C[2][3] | 117.7 °C |

| Melting Point | Data not readily available | -89.8 °C |

| Flash Point | 50.6 - 52 °C (closed cup)[1][2] | 35 °C (closed cup) |

| Refractive Index (nD) | 1.343 at 20 °C[2][3] | 1.399 at 20 °C |

| Vapor Pressure | 6 mmHg at 25 °C[1] | 6.7 hPa (approx. 5 mmHg) at 20 °C |

| Solubility in Water | Moderately soluble | 73 g/L at 25 °C |

The Influence of the Trifluoromethyl Group: A Mechanistic Perspective

The trifluoromethyl group is a powerful electron-withdrawing group, a characteristic that significantly influences the physical properties of this compound when compared to 1-butanol.

Boiling Point and Density

The substantial increase in both boiling point and density can be attributed to the replacement of three hydrogen atoms with three fluorine atoms. Fluorine's high atomic mass compared to hydrogen directly contributes to a higher molecular weight and, consequently, a greater density. The boiling point is elevated due to stronger intermolecular forces. While the CF3 group is generally considered non-polar, the strong inductive effect of the fluorine atoms polarizes the C-F bonds, leading to stronger dipole-dipole interactions between molecules.

Refractive Index

The lower refractive index of this compound compared to 1-butanol is a direct consequence of the high electronegativity of the fluorine atoms. This high electronegativity results in tightly held electrons that are less easily polarized by incoming light, leading to a lower refractive index.

Solubility

Experimental Protocols for Property Determination

To ensure the accuracy and reliability of the physical property data, standardized experimental methods must be employed. The following section outlines the principles and general procedures for determining some of the key physical properties of this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Caption: Workflow for boiling point determination using a Thiele tube.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.

-

Capillary Tube Insertion: A melting point capillary tube is sealed at one end and placed, open end down, into the sample.

-

Apparatus Assembly: The sample tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Density Measurement (Pycnometer Method)

A pycnometer, or specific gravity bottle, is a flask with a precise volume used to determine the density of a liquid.

Caption: Logical flow for density determination using a pycnometer.

Methodology:

-

Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured.

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature and weighed.

-

Volume Calculation: The volume of the pycnometer is calculated using the mass of the water and its known density at that temperature.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound and weighed.

-

Density Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a common laboratory instrument for the measurement of the refractive index of liquids.

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Flash Point Determination (Pensky-Martens Closed-Cup Method)

The Pensky-Martens closed-cup tester is a standard apparatus for determining the flash point of flammable liquids.

Methodology:

-

Sample Preparation: A specified volume of this compound is placed in the test cup of the apparatus.

-

Heating: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Source Application: At regular temperature intervals, a small flame is introduced into the vapor space above the liquid.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.

Safety and Handling Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also classified as an eye irritant and may be harmful if swallowed. Always consult the Safety Data Sheet (SDS) before handling this chemical. Use in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The physical properties of this compound are a direct reflection of its unique molecular structure, particularly the presence of the trifluoromethyl group. Its density, boiling point, and refractive index are all significantly influenced by the high electronegativity and mass of the fluorine atoms. A thorough understanding of these properties, coupled with the use of standardized experimental techniques for their determination, is essential for the successful and safe application of this important fluorinated building block in the fields of drug development and materials science.

References

- Exploring this compound: Properties, Applic

-

This compound - Stenutz. (URL: [Link])

-

1-Butanol - Wikipedia. (URL: [Link])

-

Flash point measurement in laboratory - FILAB. (URL: [Link])

-

Experimental Determination of Flash Points of Flammable Liquid Aqueous Solutions - Aidic. (URL: [Link])

-

Measuring density | Class experiment - RSC Education. (URL: [Link])

-

Refractive Index: All You Need to Know - Mettler Toledo. (URL: [Link])

-

6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (URL: [Link])

Sources

4,4,4-Trifluoro-1-butanol molecular weight and formula

An In-Depth Technical Guide to 4,4,4-Trifluoro-1-Butanol for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal fluorinated building block in modern chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to explain the causality behind its synthesis, applications, and handling. We will delve into its unique properties conferred by the trifluoromethyl group and its strategic importance in creating next-generation pharmaceuticals and advanced materials.

Core Concepts: The Molecular Identity of this compound

This compound (CAS: 461-18-7) is a colorless liquid that has garnered significant attention as a key intermediate in organic synthesis.[1] Its structure, featuring a terminal trifluoromethyl (CF₃) group on a butanol backbone, imparts a unique combination of physical and chemical properties that are highly sought after in specialized fields.

The high electronegativity of the fluorine atoms creates a strong dipole moment and enhances the molecule's ability to form stable hydrogen bonds, a characteristic that influences its reactivity and application.[1][2] In medicinal chemistry, the incorporation of fluorine is a well-established strategy to improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[2][3] The CF₃ group in this compound serves as a lipophilic yet metabolically robust moiety, making it an invaluable synthon for drug design.[3]

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification protocols, and safe handling procedures.

| Property | Value | Source |

| Molecular Formula | C₄H₇F₃O | [4] |

| Molecular Weight | 128.09 g/mol | |

| CAS Number | 461-18-7 | |

| Density | ~1.193 - 1.212 g/mL at 25 °C | |

| Boiling Point | 122 °C to 127 °C at 760 mmHg | [4] |

| Flash Point | 50.6 °C - 52 °C | |

| Refractive Index | ~1.343 at 20 °C | |

| Vapor Pressure | 6 mmHg at 25 °C |

Synthesis Pathways: A Strategic Analysis

The synthesis of this compound has evolved to overcome challenges associated with cost, safety, and environmental impact. The choice of a synthetic route is often a trade-off between reagent availability, reaction conditions, and overall yield.

Method 1: Reduction of 4,4,4-Trifluorobutyric Acid or its Esters

A traditional approach involves the reduction of 4,4,4-trifluorobutyric acid or its esters.[2]

-

Causality: This method is chemically straightforward, leveraging powerful reducing agents to convert the carboxylic acid or ester functionality directly to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is often used due to its high reactivity. However, its use presents significant safety hazards and is expensive, making it less suitable for large-scale industrial production.[5] Sodium borohydride (NaBH₄) is a milder and safer alternative, but may require harsher reaction conditions or catalysts to achieve the desired reduction.[2]

Method 2: A Modern Approach via Grignard Reaction

A more recent and industrially viable method avoids hazardous reagents like LiAlH₄ and environmentally damaging Freons.[2] This pathway involves a multi-step synthesis starting from readily available and cheaper materials.

-

Expertise & Trustworthiness: This self-validating protocol ensures a controlled and scalable synthesis. Each step is designed to produce a stable intermediate, minimizing side reactions and simplifying purification.

-

Step 1: Synthesis of Benzyloxy-Substituted Alkyl-Trifluoromethyl Ketone.

-

Ethyl trifluoroacetate is reacted with a benzyloxy-containing Grignard reagent.

-

The reaction is initiated at -20 °C by slowly adding the Grignard reagent to ethyl trifluoroacetate to control the exothermic reaction and prevent side product formation. The temperature is then allowed to rise to room temperature to drive the reaction to completion.[2]

-

-

Step 2: Reduction to 1-Benzyloxy-Trifluoro-Substituted Alkyl.

-

The ketone intermediate from Step 1 is reduced. A common method is the Wolff-Kishner reduction, using hydrazine hydrate and a strong base like potassium tert-butoxide at room temperature.[2] This avoids the use of metal hydrides.

-

-

Step 3: Hydrolysis to this compound.

-

The benzyloxy protecting group is removed via hydrolysis, often catalyzed by a Lewis acid (e.g., ferric trichloride) in an organic solvent like dichloromethane, to yield the final product.[2]

-

Caption: Grignard-based synthesis workflow for this compound.

Core Applications in Drug Discovery and Advanced Materials

This compound is a cornerstone intermediate for synthesizing high-value molecules across multiple sectors.

Pharmaceutical Sector

Its primary value lies in its role as a building block for complex active pharmaceutical ingredients (APIs). The presence of the CF₃ group can significantly enhance a drug's pharmacokinetic profile.[3]

-

Central Nervous System (CNS) Inhibitors: It is used to prepare lactone and lactam compounds that act as inhibitors in the central nervous system.[1][2]

-

Immune Agents & Anti-Schizophrenia Drugs: The compound serves as a precursor in the synthesis of novel immune-modulating agents and drugs for treating schizophrenia.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

Caption: Synthetic pathways from this compound to therapeutic classes.

Advanced Materials

Beyond pharmaceuticals, it is crucial in the development of:

-

Liquid Crystal Materials: Used to synthesize biphenyl liquid crystals containing fluoroalkyl ethers.[1]

-

Semiconductors: Employed in the synthesis of TCNQ (tetracyanoquinodimethane) derivatives for organic electronics.[1]

-

Agrochemicals: Contributes to the creation of pesticides with enhanced efficacy and targeted activity.

Safety, Handling, and Disposal

Scientific integrity demands rigorous adherence to safety protocols. This compound is a hazardous chemical that requires careful handling.

GHS Hazard Information

| Hazard Class | Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapor.[6][7] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[6][7] |

| Serious Eye Irritation | H319 | Causes serious eye irritation.[6][7] |

| Skin Irritation | H315 | Causes skin irritation.[8] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[4][8] |

Protocol for Safe Laboratory Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] The electrical equipment must be explosion-proof.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use carbon dioxide, dry chemical, or foam fire extinguishers.[9] Vapors are heavier than air and may travel to an ignition source and flash back.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9] The storage class code is 3 (Flammable liquids).[6]

-

Spill & Disposal: In case of a spill, remove all ignition sources and absorb with an inert material (e.g., sand, vermiculite).[9] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its unique trifluoromethyl group provides a strategic advantage for designing molecules with enhanced stability, lipophilicity, and biological activity. Understanding its synthesis, properties, and safe handling is essential for any research professional seeking to leverage the power of fluorine chemistry. As synthetic methodologies become more efficient and sustainable, the applications for this versatile building block will undoubtedly continue to expand.

References

- Du X, Cheng J. (2021). New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof.

- Method synthesizing 4, 4, 4-trifluoro butanol. (2013).

-

4,4,4-Trifluorobutanal PubChem Entry. National Center for Biotechnology Information. [Link]

-

Singh, I., Kumar, A., & Singh, A. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100958. [Link]

Sources

- 1. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

- 2. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]

- 6. This compound 98 461-18-7 [sigmaaldrich.com]

- 7. chemical-label.com [chemical-label.com]

- 8. 4,4,4-Trifluorobutanal | C4H5F3O | CID 2777083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mmbio.byu.edu [mmbio.byu.edu]

solubility of 4,4,4-Trifluoro-1-butanol in organic solvents

An In-depth Technical Guide to the Solubility of 4,4,4-Trifluoro-1-butanol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a fluorinated organic compound of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique molecular structure, featuring a polar hydroxyl group and a highly electronegative trifluoromethyl terminus, imparts a distinct solubility profile that is critical for its application in chemical synthesis, purification, and formulation. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, predictive data for its behavior in various organic solvent classes, and a robust experimental protocol for quantitative solubility determination.

Introduction: The Significance of a Unique Molecular Architecture

This compound (CF₃(CH₂)₃OH) is a colorless liquid with a molecular weight of 128.09 g/mol and a boiling point of approximately 122-124°C.[2] The incorporation of a trifluoromethyl group into a butanol backbone creates a molecule with a fascinating duality. The hydroxyl (-OH) group provides a site for hydrogen bonding, a characteristic typical of alcohols, while the trifluoromethyl (-CF₃) group introduces high polarity and alters the molecule's lipophilicity.

Understanding the solubility of this compound is paramount for chemists and formulation scientists. The choice of solvent dictates reaction kinetics, influences crystallization and purification processes, and is a critical parameter in the development of stable, effective drug delivery systems. This guide serves to elucidate the factors that control the solubility of this compound, enabling researchers to make informed decisions in their experimental designs.

The Science of Solubility: A Tale of Intermolecular Forces

The solubility of a substance is governed by the fundamental principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between solute and solvent molecules.[3][4][5][6] For a solution to form, the energy released from new solute-solvent interactions must be comparable to or greater than the energy required to overcome the existing solute-solute and solvent-solvent interactions.[5] In the case of this compound, three primary forces are at play.

-

Hydrogen Bonding: The hydroxyl group is the most significant contributor to its solubility in polar, protic solvents. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom).[3][7][8] This allows for strong, favorable interactions with solvents like water, methanol, and ethanol.

-

Dipole-Dipole Interactions: The strong electronegativity of the fluorine and oxygen atoms creates a significant molecular dipole. This allows for strong electrostatic attractions with other polar molecules, particularly polar aprotic solvents such as acetone, dimethyl sulfoxide (DMSO), and ethyl acetate.[3][7]

-

London Dispersion Forces: These are weak, temporary forces present in all molecules.[3][7] While the C₄ alkyl chain contributes to these forces, the highly fluorinated tail has unique characteristics. It is less polarizable than a simple alkyl chain, which can weaken its interactions with nonpolar aliphatic solvents like hexane.

The trifluoromethyl group provides a unique twist. While it increases the overall polarity of the molecule, its "fluorous" nature can lead to reduced solubility in hydrocarbon-based nonpolar solvents compared to its non-fluorinated analog, 1-butanol.[9]

Caption: Key intermolecular forces in this compound.

Solubility Profile Across Organic Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility/Miscibility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol | Miscible | Strong hydrogen bonding between the solute's -OH and solvent's -OH groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Chlorinated | Dichloromethane, Chloroform | Miscible | Dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Soluble / Miscible | Dipole-induced dipole and London dispersion forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | Dipole-dipole interactions and hydrogen bond acceptance by the ether oxygen. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Partially Miscible to Immiscible | The energy gained from weak London dispersion forces is insufficient to overcome the strong hydrogen bonding between the alcohol molecules. |

Expert Insight: The behavior of this compound can be contrasted with its non-fluorinated analog, 1-butanol. While 1-butanol is miscible with many organic solvents, its solubility in water is limited (approx. 7.3 g/100 mL at 25°C).[10][11] The trifluorinated version is expected to show enhanced affinity for polar aprotic solvents due to its stronger dipole moment but may exhibit reduced solubility in purely hydrocarbon solvents due to the less favorable interactions of the -CF₃ group.

Experimental Protocol: A Self-Validating System for Solubility Determination

To ensure accuracy and reproducibility, a systematic approach to solubility determination is essential. The following protocol outlines the industry-standard isothermal shake-flask method.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

To several vials, add a measured amount of the chosen solvent (e.g., 5 mL).

-

Add an excess of this compound to each vial to create a slurry. The presence of undissolved solute is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is fully achieved.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the filtered, saturated solution into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.

-

Record the exact mass of the transferred saturated solution.

-

-

Quantification:

-

Dilute the sample in the volumetric flask to a known volume with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID method.

-

Calculate the original concentration in the saturated solution (in g/L or mol/L) by accounting for the dilution factor.

-

Caption: Workflow for quantitative solubility determination.

Conclusion

The solubility of this compound is a complex interplay of strong hydrogen bonding, significant dipole-dipole forces, and unique dispersion interactions imparted by its fluorinated tail. It is predicted to be highly miscible with a wide range of polar protic and aprotic organic solvents, making it a versatile compound for various applications. However, its interaction with nonpolar aliphatic solvents is expected to be limited. For researchers and drug development professionals, a thorough understanding of these principles, coupled with rigorous experimental verification as outlined in this guide, is essential for leveraging the full potential of this valuable fluorinated alcohol.

References

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Impact of Intermolecular Forces on Physical Properties - Solubility of Things.

- Unknown. (n.d.). Laboratory 22: Properties of Alcohols Introduction Discussion - TSFX.

- McLaughlin, J. C. (n.d.). Experiment 22 - Intermolecular Forces and Solubility.

- Unknown. (n.d.). Experiment Report 2 | PDF | Alcohol | Solubility - Scribd.

- Unknown. (2019). 4.4 Solubility - Chemistry LibreTexts.

- Unknown. (2023). Solubility of Organic Compounds.

- Unknown. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry - Saskoer.

- Sigma-Aldrich. (n.d.). This compound 98 461-18-7.

- Various Authors. (2020). How do intermolecular forces influence solubility? - Quora.

- Unknown. (n.d.). Solvent miscibility and other data.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Alfa Chemistry. (n.d.). Solvent Miscibility Table.

- Fisher Scientific. (n.d.). This compound, 97%.

- Unknown. (n.d.). Solvent Miscibility Table.

- Thermo Fisher Scientific. (n.d.). This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals.

- Unknown. (2022). 2.1.2: Intermolecular Forces and Solubilities - Chemistry LibreTexts.

- Unknown. (n.d.). Exploring this compound: Properties, Applications, and Industry Insights.

- Stenutz, R. (n.d.). This compound.

- Google Patents. (n.d.). CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.

- National Center for Biotechnology Information. (n.d.). 1-Butanol. PubChem Compound Database.

- Wikipedia. (n.d.). 1-Butanol.

- Unknown. (2022). Properties of Common Organic Solvents.

- Reddit. (2019). What solvents are DMSO/DMF miscible with? : r/OrganicChemistry.

- ChemicalBook. (2022). Synthesis and Application of this compound.

- Sciencemadness Wiki. (2019). Butanol.

- ChemicalBook. (2024). The polarity analysis of 1-Butanol.

Sources

- 1. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 5. quora.com [quora.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemhaven.org [chemhaven.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The polarity analysis of 1-Butanol_Chemicalbook [chemicalbook.com]

- 10. 1-Butanol - Wikipedia [en.wikipedia.org]

- 11. Butanol - Sciencemadness Wiki [sciencemadness.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4,4,4-Trifluoro-1-butanol

This guide provides a comprehensive overview of the boiling point and density of 4,4,4-Trifluoro-1-butanol, a fluorinated organic compound of significant interest in modern research and development. This document is intended for researchers, scientists, and drug development professionals, offering not only core data but also detailed experimental protocols and the scientific rationale behind these methodologies.

Introduction: The Significance of this compound in Scientific Research

This compound (CAS No. 461-18-7) is a colorless liquid with the molecular formula C4H7F3O.[1] The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that are highly sought after in various fields, particularly in the pharmaceutical and materials science sectors.[2] In drug discovery, for instance, the presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, ultimately improving its pharmacokinetic profile and therapeutic efficacy.[2][3][4] this compound serves as a key building block in the synthesis of complex fluorinated molecules, including active pharmaceutical ingredients (APIs), liquid crystals, and advanced polymers.[5][6] A thorough understanding of its fundamental properties, such as boiling point and density, is paramount for its effective use in synthesis, process development, and quality control.

Physicochemical Data of this compound

The accurate determination and reporting of the boiling point and density are crucial for the safe handling, storage, and application of this compound. The following table summarizes the key physical properties of this compound, compiled from various reputable sources.

| Property | Value | Source(s) |

| Boiling Point | 122-127 °C at 760 mmHg | [1][7] |

| Density | 1.193 - 1.212 g/mL at 25 °C | [1][7][8] |

| Molecular Weight | 128.09 g/mol | [1][7] |

| Flash Point | 50.6 - 52 °C (123.1 - 125 °F) | [1] |

| Refractive Index | ~1.343 at 20 °C | [1][7] |

Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity. It is imperative to consider the purity of the substance when comparing experimental data with literature values.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] For a pure substance, the boiling point is a characteristic physical constant that can be used for identification and purity assessment. Several methods can be employed for its determination, with the choice depending on the sample volume and the required accuracy.

Method 1: Simple Distillation

This classic method is suitable when a relatively large volume of the liquid (typically >5 mL) is available.[6][10] The principle lies in heating the liquid to its boiling point, allowing the vapor to rise and come into contact with a thermometer bulb before being condensed and collected.

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a measured volume of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. This is crucial to prevent bumping and ensure smooth boiling.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

-

Heating and Distillation: Gently heat the flask using a heating mantle or a water bath. As the liquid boils, the vapor will rise, and its temperature will be recorded by the thermometer. The temperature should remain constant during the distillation of a pure liquid.

-

Data Recording: Record the temperature at which the liquid is actively distilling and condensing into the receiving flask. This stable temperature is the boiling point. It is also important to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[10]

-

Why boiling chips? To provide nucleation sites for bubbles to form, preventing superheating of the liquid followed by violent boiling (bumping).

-

Why correct thermometer placement? To accurately measure the temperature of the vapor phase that is in equilibrium with the liquid, not the temperature of the superheated liquid or the cooler glassware.

-

Self-Validation: A constant temperature reading during the distillation of the majority of the sample is a strong indicator of a pure substance.

Caption: Workflow for Boiling Point Determination by Simple Distillation.

Method 2: Thiele Tube Method (Micro-scale)

This method is ideal when only a small amount of the sample is available.[10] It relies on the principle of observing the temperature at which the vapor pressure of the liquid inside a capillary tube equals the external pressure.

-

Sample Preparation: Place a small amount (a few drops) of this compound into a small test tube or a fusion tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the open end of the capillary tube into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the sample.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a micro-burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10]

-

Why the inverted capillary? It traps a small amount of air. As the liquid is heated, the air expands and is expelled, followed by the vapor of the liquid.

-

Why is the boiling point recorded on cooling? As the apparatus cools, the vapor pressure of the liquid decreases. When the vapor pressure inside the capillary becomes equal to the external atmospheric pressure, the liquid is drawn back into the tube. This point represents the true boiling point.

-

Self-Validation: The process can be repeated by gentle reheating to confirm the temperature at which the liquid is re-expelled and then re-enters the capillary upon cooling. Consistent readings validate the measurement.

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Experimental Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[11] For liquids, density is typically measured in grams per milliliter (g/mL). Accurate density measurements are essential for converting between mass and volume, which is a common requirement in chemical synthesis and formulation.

Method: Pycnometer Method

The pycnometer method is a highly accurate technique for determining the density of liquids. It involves accurately measuring the mass of a known volume of the liquid.

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer (a glass flask with a specific volume).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles. Place the stopper and wipe any excess liquid from the outside. Weigh the filled pycnometer and record the mass.

-

Mass of Pycnometer with Deionized Water: Empty and clean the pycnometer. Fill it with deionized water of a known temperature and weigh it.

-

Calculations:

-

Mass of the liquid = (Mass of filled pycnometer) - (Mass of empty pycnometer)

-

Mass of water = (Mass of pycnometer with water) - (Mass of empty pycnometer)

-

Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)

-

Density of the liquid = (Mass of the liquid) / (Volume of pycnometer)

-

-

Why use a pycnometer? It is designed to hold a precise and reproducible volume of liquid.

-

Why calibrate with water? Water has a well-known density at various temperatures, making it an excellent standard for calibrating the exact volume of the pycnometer.

-

Self-Validation: Repeating the measurement multiple times and obtaining consistent results will ensure the accuracy of the determined density. Ensuring the temperature of the liquid is stable and recorded is crucial as density is temperature-dependent.

Caption: Workflow for Density Determination using a Pycnometer.

Safety and Handling Considerations

This compound is a flammable liquid and vapor.[7][8] It can cause skin and serious eye irritation.[7][8] Therefore, it is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and away from ignition sources.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

The physicochemical properties of this compound, particularly its boiling point and density, are fundamental parameters for its application in scientific research and industrial processes. The experimental methods outlined in this guide provide robust and reliable means for their determination. By understanding the principles behind these techniques and adhering to careful experimental practice, researchers can ensure the quality and consistency of their work with this versatile fluorinated compound.

References

- Exploring this compound: Properties, Applications, and Industry Insights. (n.d.).

- This compound 98 461-18-7. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Stenutz.

- This compound, 97%. (n.d.). Fisher Scientific.

- This compound 98 461-18-7. (n.d.). Sigma-Aldrich.

- Synthesis and Application of this compound. (2022, November 3). ChemicalBook.

- This compound. (n.d.).

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

- MEASUREMENT OF DENSITY. (n.d.).

- The Role of 4-Fluoro-1-Butanol in Modern Chemical Synthesis. (n.d.).

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- BOILING POINT DETERMINATION. (n.d.).

- Boiling Points - Concept. (2020, March 26). JoVE.

- Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts.

- 02 Exp 1 Boiling Point Determination. (n.d.). Scribd.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.

Sources

- 1. fishersci.com [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chemical-label.com [chemical-label.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

Introduction: Elucidating Fluorinated Structures with NMR Spectroscopy

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,4,4-Trifluoro-1-butanol

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing profound insights into the molecular structure of compounds in solution.[1] For researchers and professionals in drug development, the ability to unambiguously determine the structure of a molecule is paramount. This guide focuses on this compound, a compound whose analysis serves as an excellent case study for the application of NMR to fluorinated organic molecules.

The presence of fluorine (¹⁹F), a spin ½ nucleus with 100% natural abundance, introduces unique and informative complexities into both proton (¹H) and carbon-13 (¹³C) NMR spectra through heteronuclear spin-spin coupling.[2][3] Understanding these interactions is critical for accurate spectral interpretation. This whitepaper provides a detailed examination of the ¹H and ¹³C NMR spectra of this compound, blending theoretical predictions with practical, field-proven experimental protocols and data analysis techniques.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first analyze the molecular structure of this compound and identify the unique nuclear environments.

Structure: HO-C¹H₂-C²H₂-C³H₂-C⁴F₃

The molecule possesses four distinct carbon environments (C1, C2, C3, C4) and four unique proton environments (the hydroxyl proton, and the methylene protons on C1, C2, and C3). The powerful electron-withdrawing trifluoromethyl (-CF₃) group is expected to significantly influence the chemical shifts of nearby nuclei.

Caption: Molecular structure of this compound with carbons numbered.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four distinct signals. The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[4][5] In many cases, especially in non-polar solvents like CDCl₃ without rigorous purification, it appears as a broad singlet due to rapid chemical exchange.[6]

| Protons | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂OH | C1 | 3.6 - 3.8 | Triplet (t) | 2H |

| -CH₂- | C2 | 1.8 - 2.0 | Multiplet (m) | 2H |

| -CH₂CF₃ | C3 | 2.2 - 2.4 | Quartet of Triplets (qt) | 2H |

| -OH | O | 1.5 - 4.0 (variable) | Broad Singlet (br s) | 1H |

-

Protons at C1 (-CH₂OH): These protons are adjacent to the electronegative oxygen, shifting them downfield to ~3.7 ppm.[6] They are coupled to the two protons on C2, resulting in a triplet (³J_HH ≈ 6-8 Hz).

-

Protons at C2 (-CH₂-): Situated between two other methylene groups, these protons will be split by both the C1 and C3 protons. This will result in a complex multiplet, often referred to as a multiplet or a quartet of triplets.

-

Protons at C3 (-CH₂CF₃): These protons experience two types of coupling: coupling to the C2 protons (³J_HH) and coupling to the three fluorine atoms on C4 (³J_HF).[7] Proton-fluorine coupling through three bonds is significant, typically in the range of 5-15 Hz.[8] This results in a complex signal, best described as a quartet of triplets.

-

Hydroxyl Proton (-OH): As mentioned, this signal is often a broad singlet.[6] Its position can be confirmed by a "D₂O shake," where the addition of deuterium oxide causes the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[6]

Predicted ¹³C NMR Spectrum

In a standard proton-decoupled ¹³C NMR spectrum, four signals are expected. The key feature will be the splitting of carbon signals by the fluorine atoms. The magnitude of the C-F coupling constant (J_CF) is highly dependent on the number of bonds separating the two nuclei, providing valuable structural information.[9][10]

| Carbon | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant |

| -CH₂OH | C1 | ~60 | Singlet (s) or narrow multiplet | ⁴J_CF ≈ 0-2 Hz |

| -CH₂- | C2 | ~20 | Quartet (q) | ³J_CF ≈ 5 Hz |

| -CH₂CF₃ | C3 | ~32 | Quartet (q) | ²J_CF ≈ 20-30 Hz |

| -CF₃ | C4 | ~127 | Quartet (q) | ¹J_CF ≈ 270-290 Hz |

-

Carbon C4 (-CF₃): This carbon is directly bonded to three fluorine atoms, resulting in a large one-bond coupling constant (¹J_CF), which splits the signal into a prominent quartet.[11] The strong electronegativity of the fluorines also shifts this carbon significantly downfield.

-

Carbon C3 (-CH₂CF₃): This carbon is two bonds away from the fluorines. It will appear as a quartet due to ²J_CF coupling, with a much smaller coupling constant than C4.[7]

-

Carbon C2 (-CH₂-): Three bonds separate this carbon from the fluorines. It is expected to show a quartet due to ³J_CF coupling, with an even smaller coupling constant.

-

Carbon C1 (-CH₂OH): This carbon is four bonds away from the fluorines. The ⁴J_CF coupling is typically very small and may not be resolved, resulting in a signal that appears as a singlet.[12] Its chemical shift is primarily influenced by the attached hydroxyl group.[13]

Caption: Key Carbon-Fluorine (C-F) spin-spin couplings in this compound.

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data requires a meticulous and well-reasoned experimental approach. The following protocol is designed to be a self-validating system, ensuring data integrity from sample preparation to final processing.

Sample Preparation

The quality of the final spectrum is fundamentally dependent on proper sample preparation.[1] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1]

-

Solvent Selection: Chloroform-d (CDCl₃) is the preferred solvent for this compound due to its excellent solubilizing properties for moderately polar organics and its relatively inert nature.[14] Using a deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H NMR spectrum.[15]

-

Analyte Concentration:

-

For ¹H NMR , a concentration of 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ is optimal. This provides an excellent signal-to-noise ratio without causing significant line broadening.[14][16]

-

For ¹³C NMR , a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended. This is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope and obtain a good spectrum in a reasonable timeframe.[14][15]

-

-

Reference Standard: Add a small amount (~1% v/v) of tetramethylsilane (TMS) to the solvent. TMS is chemically inert and provides a sharp singlet at 0.00 ppm, serving as the universally accepted internal standard for referencing both ¹H and ¹³C spectra.[17]

-

Sample Handling:

-

Weigh the sample accurately into a clean, dry vial.

-

Add the deuterated solvent containing TMS and gently agitate until the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube to remove any dust or particulate matter.[16]

-

Ensure the sample height in the tube is approximately 4-5 cm, which is optimal for modern NMR probes.[14][18]

-

Data Acquisition Workflow

The following workflow outlines the logical steps for acquiring high-resolution NMR spectra. This process would typically be performed on a 400 MHz (or higher) spectrometer.

Caption: A logical workflow for NMR data acquisition and processing.

Data Processing

Raw NMR data, known as the Free Induction Decay (FID), must be mathematically processed to generate the familiar frequency-domain spectrum.[19][20]

-

Fourier Transformation (FT): This is the core mathematical operation that converts the time-domain FID into a frequency-domain spectrum.[21][22]

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.

-

Referencing: The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm.

-

Integration: The relative areas under the ¹H NMR peaks are calculated to determine the ratio of protons in each unique environment.

Conclusion: A Cohesive Structural Portrait

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides a cohesive and unambiguous structural portrait of the molecule. The predictable and highly informative nature of H-F and C-F coupling serves not as a complication, but as a powerful diagnostic tool. The large, characteristic splitting of the C4 signal in the ¹³C spectrum is an immediate indicator of a -CF₃ group, while the cascading effect of smaller long-range couplings on adjacent carbons and protons allows for the confident assignment of the entire carbon skeleton.

This guide demonstrates that by combining a foundational understanding of NMR principles with meticulous, field-proven experimental and processing workflows, researchers can confidently elucidate the structures of even complex fluorinated compounds, a critical capability in modern chemical research and drug development.

References

- NMR Data Processing. (n.d.). eMagRes.

-

Coupling of Protons with Fluorine Page. (2007). ResearchGate. Retrieved from [Link]

-

The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

-

CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023). PURSUE: Undergraduate Research Journal. Retrieved from [Link]

-

NMR Data Processing. (n.d.). ResearchGate. Retrieved from [Link]

-

Multiplicity of Fluorine on Proton NMR. (2020). Reddit. Retrieved from [Link]

-

How Do You Process NMR Data?. (2025). YouTube. Retrieved from [Link]

-

carbon-fluorine coupling in C-13 NMR. (2023). YouTube. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. Retrieved from [Link]

-

How Do I know if my unknown contains a fluorine atom(s)? … Part 2. (2008). ACD/Labs. Retrieved from [Link]

-

1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. (n.d.). PubMed. Retrieved from [Link]

-

Long-range proton-fluorine coupling in a rigid system. (1966). ACS Publications. Retrieved from [Link]

-

“Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. (2014). RSC Publishing. Retrieved from [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. Retrieved from [Link]

-

Multinuclear NMR. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

NMR sample preparation. (n.d.). University of Geneva. Retrieved from [Link]

-

1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. (2025). ResearchGate. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

-

Sample Preparation. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]

-

Diagnostic 1 H NMR Chemical Shifts and Coupling Constants. (n.d.). ResearchGate. Retrieved from [Link]

-

a guide to 13c nmr chemical shift values. (2015). Compound Interest. Retrieved from [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004327). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0004327). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). University of Calgary. Retrieved from [Link]

-

SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. reddit.com [reddit.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 11. youtube.com [youtube.com]

- 12. westmont.edu [westmont.edu]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. sites.uclouvain.be [sites.uclouvain.be]

- 15. ou.edu [ou.edu]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. utsouthwestern.edu [utsouthwestern.edu]

- 18. depts.washington.edu [depts.washington.edu]

- 19. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 20. youtube.com [youtube.com]

- 21. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 22. researchgate.net [researchgate.net]

A Guide to the FT-IR Spectroscopic Analysis of 4,4,4-Trifluoro-1-butanol

Introduction

4,4,4-Trifluoro-1-butanol (CF₃(CH₂)₃OH) is a fluorinated alcohol of significant interest in various scientific fields. It serves as a crucial building block in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries and is also utilized as a specialized solvent in organic synthesis and material science.[1][2] The incorporation of the trifluoromethyl (-CF₃) group imparts unique physicochemical properties, such as increased thermal stability and altered biological activity, making a thorough understanding of its molecular structure paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of molecules like this compound.[3] By probing the vibrational modes of the molecule's constituent bonds, FT-IR provides a distinct spectral "fingerprint," allowing for the identification of functional groups and offering insights into the intramolecular environment.[4][5] This guide provides an in-depth exploration of the FT-IR spectrum of this compound, detailing the theoretical underpinnings, a robust experimental protocol, and a comprehensive interpretation of its characteristic absorption bands.

Theoretical Framework: Vibrational Modes of this compound

The FT-IR spectrum of this compound is dominated by the vibrational modes of its primary functional groups: the hydroxyl (-OH) group, the alkyl chain (-CH₂-), and the trifluoromethyl (-CF₃) group. The high electronegativity of the fluorine atoms in the -CF₃ group introduces significant inductive effects that influence the vibrational frequencies of adjacent bonds.

-

O-H Stretching: The hydroxyl group gives rise to a characteristic broad absorption band in the region of 3550-3200 cm⁻¹.[6][7] This broadening is a direct consequence of intermolecular hydrogen bonding between alcohol molecules.[8] In dilute, non-polar solvents, this broad band may be accompanied by a sharper, weaker peak around 3600 cm⁻¹ corresponding to "free" or non-hydrogen-bonded O-H stretching.[7]

-

C-H Stretching: The C-H stretching vibrations of the methylene groups in the butyl chain are expected to appear in the 3000-2850 cm⁻¹ region. These are typically sharp to medium-intensity absorptions.

-

C-F Stretching: The carbon-fluorine bonds are responsible for very strong and characteristic absorption bands in the infrared spectrum.[9] The C-F stretching region is generally found between 1360 and 1000 cm⁻¹.[9][10] For a trifluoromethyl group, multiple strong absorption bands are expected due to symmetric and asymmetric stretching modes. These bands are often so intense that they can obscure other weaker signals in this region.[9]

-

C-O Stretching: The C-O stretching vibration of a primary alcohol typically appears as a strong band between 1050 and 1260 cm⁻¹.[11][12]

-

Bending Vibrations: The fingerprint region, below 1500 cm⁻¹, contains a complex series of absorptions arising from bending vibrations (scissoring, wagging, twisting) of the C-H bonds and C-C bond stretching.[13] While complex, this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.[3][4]

Experimental Protocol: Acquiring the FT-IR Spectrum

Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the recommended technique for analyzing liquid samples like this compound due to its simplicity and minimal sample preparation.[11][14][15]

Methodology: ATR-FTIR

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.

-

Verify that the ATR accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal, is correctly installed.[14]

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[16]

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself. A typical background scan involves co-adding 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Analysis:

-

Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[16][17]

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the liquid and the crystal.

-

Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans at 4 cm⁻¹ resolution). The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Analysis:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Process the acquired spectrum using the spectrometer software. This may include baseline correction and peak labeling.

-

Experimental Workflow Diagram

Caption: ATR-FTIR workflow for this compound.

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is a composite of the absorption bands of its constituent functional groups. The following table summarizes the expected key absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol (-OH) |

| 2960-2870 | Medium | C-H Stretch | Alkyl (-CH₂-) |

| ~1450 | Medium | C-H Bend (Scissoring) | Alkyl (-CH₂-) |

| 1350-1100 | Very Strong | C-F Stretch (Asymmetric & Symmetric) | Trifluoromethyl (-CF₃) |

| ~1050 | Strong | C-O Stretch | Primary Alcohol (C-OH) |

Detailed Interpretation

-